molecular formula C5H6BrNO B6588738 1-(4-bromofuran-2-yl)methanamine CAS No. 1204670-28-9

1-(4-bromofuran-2-yl)methanamine

Cat. No.: B6588738
CAS No.: 1204670-28-9
M. Wt: 176.01 g/mol
InChI Key: HOTDKMXUFSTZMB-UHFFFAOYSA-N
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Description

1-(4-bromofuran-2-yl)methanamine is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom attached to the furan ring and an amine group attached to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromofuran-2-yl)methanamine typically involves the bromination of furan followed by the introduction of the methanamine group. One common method involves the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromofuran is then subjected to a nucleophilic substitution reaction with methanamine to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromofuran-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PhI(OAc)2 and TEMPO as oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

1-(4-bromofuran-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-bromofuran-2-yl)methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the bromine atom and the amine group allows for specific interactions with biological macromolecules, potentially leading to inhibition or activation of certain pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorofuran-2-yl)methanamine: Similar structure but with a chlorine atom instead of bromine.

    1-(4-fluorofuran-2-yl)methanamine: Similar structure but with a fluorine atom instead of bromine.

    1-(4-iodofuran-2-yl)methanamine: Similar structure but with an iodine atom instead of bromine.

Uniqueness

1-(4-bromofuran-2-yl)methanamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis .

Properties

CAS No.

1204670-28-9

Molecular Formula

C5H6BrNO

Molecular Weight

176.01 g/mol

IUPAC Name

(4-bromofuran-2-yl)methanamine

InChI

InChI=1S/C5H6BrNO/c6-4-1-5(2-7)8-3-4/h1,3H,2,7H2

InChI Key

HOTDKMXUFSTZMB-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1Br)CN

Purity

95

Origin of Product

United States

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